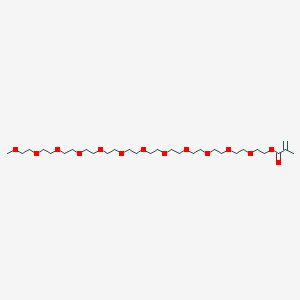

m-PEG12-2-methylacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H56O14 |

|---|---|

Molecular Weight |

628.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C29H56O14/c1-28(2)29(30)43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-32-5-4-31-3/h1,4-27H2,2-3H3 |

InChI Key |

VQLSSHIHTBAUOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of m-PEG12-2-methylacrylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of m-PEG12-2-methylacrylate, a monodisperse polyethylene (B3416737) glycol (PEG) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the unique characteristics of PEG linkers.

Core Chemical Properties

This compound is a hydrophilic molecule featuring a terminal methoxy (B1213986) group and a reactive methacrylate (B99206) group, separated by a 12-unit ethylene (B1197577) glycol chain. This structure imparts both flexibility and hydrophilicity, making it a valuable building block in various biomedical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C29H56O14 | [1] |

| Molecular Weight | 628.75 g/mol | [1] |

| CAS Number | 2867-46-1 | [1] |

| IUPAC Name | 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl methacrylate | [1] |

| Purity | >95% | [1] |

| Appearance | To be determined | [1] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term | [1] |

Table 2: Spectroscopic Data (Characteristic Peaks for Similar Structures)

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | CH2=C(CH3)- | ~5.5-6.1 ppm |

| -OCH2CH2O- | ~3.6 ppm (s, broad) | |

| -COOCH2- | ~4.3 ppm | |

| CH3O- | ~3.3 ppm | |

| C=C(CH3)- | ~1.9 ppm | |

| FT-IR | C=O (ester) | ~1720 cm⁻¹ |

| C=C (alkene) | ~1638 cm⁻¹ | |

| C-O-C (ether) | ~1100 cm⁻¹ (strong, broad) |

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not publicly available. However, a general method for the synthesis of methacrylate-terminated poly(ethylene glycol) involves the esterification of the corresponding PEG alcohol with methacryloyl chloride.

Generalized Synthesis Protocol:

-

Dissolution: Dissolve m-PEG12-OH (methoxy-polyethylene glycol with 12 ethylene glycol units) and a stoichiometric excess of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution in an ice bath (0 °C). Add methacryloyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the triethylamine (B128534) hydrochloride salt. Wash the filtrate with a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride solution), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and mass spectrometry.

Applications in Drug Delivery

The methacrylate group on this compound allows it to be readily polymerized or co-polymerized to form a variety of macromolecular structures, such as hydrogels and nanoparticles. These materials are of significant interest in the field of drug delivery. The PEG chain enhances the biocompatibility and solubility of the resulting drug delivery system.[3][4]

Logical Workflow for Application in Drug Delivery:

The following diagram illustrates a generalized workflow for the utilization of this compound in the development of a drug delivery vehicle.

Caption: Workflow for this compound in drug delivery.

Role of PEGylation in Biological Systems

While no specific signaling pathways involving this compound have been documented, the general principles of PEGylation are well-established in enhancing the therapeutic efficacy of drugs. The covalent attachment of PEG chains to a therapeutic agent or a drug carrier can significantly improve its pharmacokinetic and pharmacodynamic properties.

Diagram of PEGylation Benefits:

The following diagram illustrates the key advantages conferred by PEGylation in a biological context.

Caption: Benefits of PEGylation for therapeutic agents.

The "stealth" effect provided by the hydrophilic PEG chains shields the drug or carrier from the host's immune system, reducing immunogenicity and subsequent clearance.[5] This leads to a longer circulation half-life, allowing for greater accumulation at the target site through passive mechanisms like the enhanced permeability and retention (EPR) effect in tumors. Furthermore, the high water solubility of the PEG chain can improve the solubility of hydrophobic drugs.[3]

References

- 1. medkoo.com [medkoo.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to m-PEG12-2-methylacrylate

Abstract: This technical guide provides a comprehensive overview of m-PEG12-2-methylacrylate, a monodisperse polyethylene (B3416737) glycol (PEG) derivative of significant interest in the fields of drug delivery and materials science. The document details the molecule's structure, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores its critical role as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced PEGylation strategies in their work.

Chemical Structure and Properties

This compound is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol chain of twelve ethylene (B1197577) glycol units, which is ester-linked to a methacrylate (B99206) group. The PEG chain imparts hydrophilicity and biocompatibility, while the methacrylate moiety serves as a reactive handle for polymerization or conjugation.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, analytical characterization, and formulation development.

| Property | Value | Citation(s) |

| IUPAC Name | 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl methacrylate | [1] |

| CAS Number | 2867-46-1 | [1][2] |

| Chemical Formula | C₂₉H₅₆O₁₄ | [1] |

| Molecular Weight | 628.75 g/mol | [1] |

| Exact Mass | 628.3700 | [1] |

| Elemental Analysis | C, 55.40%; H, 8.98%; O, 35.62% | [1] |

| Purity | Typically >95% | [1] |

| Appearance | To be determined (often a colorless to pale yellow liquid or solid) | |

| Storage Conditions | Short term at 0 - 4 °C; long term at -20°C, dry and dark | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the terminal hydroxyl group of methoxy-PEG12-alcohol (m-PEG12-OH) with an activated form of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride. The use of methacryloyl chloride in the presence of a non-nucleophilic base is a common and efficient method.[3][4]

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for the esterification of m-PEG12-OH.

Caption: Synthetic route for this compound via esterification.

Detailed Experimental Protocol (Representative)

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Methacryloyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ)

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask is charged with m-PEG12-OH and a magnetic stirrer. The flask is sealed with a septum and purged with dry nitrogen gas.

-

Dissolution: Anhydrous DCM is added via syringe to dissolve the m-PEG12-OH. The solution is cooled to 0°C in an ice bath.

-

Base Addition: Triethylamine is added dropwise to the stirred solution.

-

Acylation: Methacryloyl chloride, dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains close to 0°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for 12-16 hours under a nitrogen atmosphere. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is transferred to a separatory funnel and washed sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and a small amount of inhibitor (MEHQ) is added to prevent polymerization. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the final this compound product.

Applications in Drug Development: The PROTAC Linker

A primary application of this compound and similar PEG derivatives is in the construction of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10]

The linker connecting the POI-binding ligand and the E3-binding ligand is a critical component of any PROTAC.[11] PEG-based linkers, like the one derived from this compound, are widely used due to several advantageous properties:

-

Enhanced Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[8][9]

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the optimal orientation of the POI and E3 ligase, which is necessary for efficient ternary complex formation and subsequent ubiquitination.[]

-

Improved Permeability: PEG linkers can influence cell permeability. Their flexibility allows the PROTAC to adopt conformations that may shield polar surface area, facilitating passage across cell membranes.[8]

Logical Diagram of PROTAC Mechanism

The diagram below illustrates the fundamental mechanism of action for a PROTAC, highlighting the central role of the linker.

Caption: Role of a PEG linker in the PROTAC-mediated degradation of a target protein.

The methacrylate group on this compound allows for its incorporation into a PROTAC structure, typically via Michael addition with a nucleophilic group (like a thiol or amine) on one of the ligands, or through further chemical modification. Copolymers based on methyl methacrylate are also widely explored for various drug delivery systems, including transdermal patches and nanoparticles.[13][14]

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mybiosource.com [mybiosource.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. precisepeg.com [precisepeg.com]

- 13. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility of m-PEG12-2-methylacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of m-PEG12-2-methylacrylate in various organic solvents. Due to the limited availability of precise quantitative public data for this specific molecule, this document outlines its expected solubility based on the known behavior of similar poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEMA) compounds. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively determine solubility in their own laboratories.

Core Concepts in Polymer Solubility

The dissolution of a polymer, such as this compound, is a complex process governed by the principle of "like dissolves like." This principle is dictated by the intermolecular forces between the polymer and the solvent. The structure of this compound includes a hydrophobic methacrylate group and a hydrophilic poly(ethylene glycol) (PEG) chain. This amphipathic nature results in a nuanced solubility profile, with miscibility depending on the solvent's polarity, hydrogen bonding capacity, and overall chemical structure.

Qualitative and Illustrative Quantitative Solubility Data

Based on the general characteristics of PEGMEMA polymers, this compound is expected to be soluble in a range of polar organic solvents. Protic solvents capable of hydrogen bonding with the ether oxygens of the PEG chain, and aprotic polar solvents, are generally effective. Conversely, nonpolar solvents are less likely to be effective.

The following table summarizes the expected qualitative solubility and includes an illustrative quantitative data point for a structurally similar compound, m-PEG12-Thiol, to provide a preliminary benchmark.

| Organic Solvent | Chemical Class | Expected Qualitative Solubility of this compound | Illustrative Quantitative Solubility of m-PEG12-Thiol |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | 100 mg/mL[1] |

| Dimethylformamide (DMF) | Amide | Soluble | Data not available |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble | Data not available |

| Chloroform (CHCl₃) | Chlorinated Hydrocarbon | Soluble | Data not available |

| Tetrahydrofuran (THF) | Ether | Soluble | Data not available |

| Methanol | Alcohol (Protic) | Soluble | Data not available |

| Ethanol | Alcohol (Protic) | Soluble | Data not available |

| Toluene | Aromatic Hydrocarbon | Less Soluble | Data not available |

| Hexane | Alkane (Nonpolar) | Insoluble/Precipitates | Data not available |

| Diethyl Ether | Ether | Insoluble/Precipitates | Data not available |

| Isopropanol | Alcohol (Protic) | Precipitates (especially at low temperatures) | Data not available |

Experimental Protocols for Determining Solubility

To obtain precise quantitative solubility data for this compound, the following experimental protocols can be employed.

Protocol 1: Gravimetric Method for Saturation Solubility

This method determines the maximum mass of solute that can dissolve in a given volume of solvent at a specific temperature.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: To each vial, add a precise volume of the test organic solvent (e.g., 1 mL).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator until equilibrium is reached. This may take several hours to days. To ensure equilibrium, samples should be agitated until no further change in the amount of undissolved solid is observed.

-

Phase Separation: Centrifuge the vials to pellet any undissolved solid.

-

Supernatant Analysis: Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the polymer.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility (in mg/mL) is calculated by dividing the mass of the dried solute by the volume of the supernatant taken.

Protocol 2: Visual Assessment for Miscibility (Qualitative)

This is a rapid method to assess whether a substance is soluble or insoluble in a particular solvent at a given concentration.

Methodology:

-

Sample Preparation: Weigh a specific amount of this compound (e.g., 10 mg) into a clear glass vial.

-

Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL) to the vial.

-

Mixing: Vigorously vortex or shake the vial for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution against a dark background for any signs of undissolved particles, cloudiness, or phase separation.

-

Classification:

-

Soluble: A clear, homogenous solution is formed.

-

Partially Soluble: The solution is cloudy or contains suspended particles.

-

Insoluble: The solid remains undissolved or forms a distinct separate phase.

-

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its dissolution in organic solvents.

Caption: Key factors affecting the solubility of this compound.

References

An In-Depth Technical Guide to m-PEG12-2-methylacrylate as a Linker for Researchers, Scientists, and Drug Development Professionals

An Introduction to m-PEG12-2-methylacrylate: A Versatile Linker in Bioconjugation and Drug Delivery

This compound is a heterobifunctional linker that plays a crucial role in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is composed of a monodisperse polyethylene (B3416737) glycol (PEG) chain with twelve repeating ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and a reactive 2-methylacrylate group at the other. The PEG component imparts favorable physicochemical properties such as increased hydrophilicity, reduced aggregation, and improved pharmacokinetic profiles of the conjugated molecules. The 2-methylacrylate moiety serves as a reactive handle for the covalent attachment of biomolecules, most commonly through a Michael addition reaction with thiol groups.

Core Functions and Applications

The primary function of this compound is to act as a flexible and hydrophilic spacer arm, connecting a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug or a protein degrader). This strategic connection is fundamental to the efficacy and safety of the resulting conjugate.

In Antibody-Drug Conjugates (ADCs): The PEG12 linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The hydrophilicity of the PEG chain helps to counterbalance the often hydrophobic nature of the payload, which can mitigate aggregation and improve the overall stability and solubility of the ADC.[1][2] The defined length of the PEG12 chain provides a specific distance between the antibody and the drug, which can be critical for optimal biological activity and to minimize steric hindrance.[1]

In PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of the PROTAC's efficacy. PEG linkers, including those with a 12-unit chain, are frequently employed in PROTAC design to enhance aqueous solubility and cell permeability.[3][4][5] The length and flexibility of the PEG12 linker are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5]

Physicochemical Properties and Quantitative Data

The incorporation of a PEG linker significantly influences the properties of the resulting bioconjugate. While specific quantitative data for this compound is often context-dependent on the conjugated molecules, the following tables summarize representative data on the effects of PEGylation in ADCs and the general properties of the linker.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C29H56O14 |

| Molecular Weight | 628.75 g/mol |

| Appearance | Liquid |

| Solubility | Soluble in water and most organic solvents |

Table 2: Impact of PEGylation on Antibody-Drug Conjugate (ADC) Properties

| Property | Effect of PEGylation | Quantitative Example (Representative) |

| Solubility | Increased | PEGylation can significantly improve the solubility of hydrophobic drug-linkers. |

| Aggregation | Reduced | Amide-coupled ADCs with two pendant 12-unit PEG chains showed better stability against aggregation compared to those with a linear 24-unit PEG.[6] |

| Plasma Stability | Generally Increased | Non-cleavable linkers, often used with PEG, provide enhanced plasma stability.[1] |

| Pharmacokinetics | Improved half-life and slower clearance | ADCs with pendant PEG12 linkers exhibited slower clearance rates in mice compared to those with linear PEG linkers.[6] |

| In Vitro Cytotoxicity | Can be moderately reduced | Modification with PEG chains can sometimes lead to a slight decrease in in-vitro cytotoxicity, which is often compensated by improved in-vivo efficacy.[7] |

Experimental Protocols

The conjugation of this compound to biomolecules typically involves a Michael addition reaction, where a nucleophile, such as the thiol group of a cysteine residue, attacks the β-carbon of the methylacrylate group.

Protocol 1: General Procedure for Thiol-Michael Addition to this compound

This protocol describes the general steps for conjugating a thiol-containing molecule (e.g., a protein with a free cysteine) to this compound.

Materials:

-

Thiol-containing molecule (e.g., protein, peptide)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5

-

Reducing agent (optional, for reducing disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of the Thiol-containing Molecule:

-

If the thiol group is part of a disulfide bond in a protein, it may need to be reduced. Dissolve the protein in the reaction buffer and add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1-2 hours.

-

Remove the excess reducing agent by buffer exchange using a desalting column.

-

-

Conjugation Reaction:

-

Immediately after preparing the thiol-containing molecule, add this compound to the solution. A molar excess of the linker (e.g., 5-20 fold) is typically used.

-

The reaction is generally performed at room temperature or 4°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the thiol.[8][9]

-

The pH of the reaction buffer is crucial; a pH between 7.5 and 8.5 is often optimal for the thiol-Michael addition, as it favors the formation of the more nucleophilic thiolate anion.[9]

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding a small molecule with a free thiol, such as β-mercaptoethanol or N-acetylcysteine, to react with the excess this compound.

-

-

Purification of the Conjugate:

-

Remove the unreacted linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy.

-

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound Linker (Illustrative)

This protocol outlines the conceptual steps for creating an ADC where a thiol-containing drug is conjugated to an antibody with engineered cysteine residues.

Materials:

-

Monoclonal antibody (mAb) with engineered cysteine residues

-

Thiol-containing cytotoxic drug

-

This compound

-

Reaction Buffer: PBS, pH 7.4

-

Purification system: SEC

Procedure:

-

Antibody Preparation:

-

Reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP to expose the engineered cysteine thiols.

-

Purify the partially reduced mAb from the reducing agent.

-

-

Drug-Linker Conjugation:

-

In a separate reaction, conjugate the thiol-containing drug to this compound via Michael addition as described in Protocol 1. This step creates a drug-linker intermediate.

-

-

ADC Formation:

-

This step depends on the other functional group of the linker. If the this compound was first attached to the antibody via another reactive group (not present in the specified molecule, but common in heterobifunctional linkers), the drug's thiol would then be reacted with the methylacrylate.

-

Alternatively, if a bifunctional linker with a methylacrylate at one end and an NHS ester at the other is used, the NHS ester would first react with lysine (B10760008) residues on the antibody, followed by the Michael addition of the thiol-containing drug to the methylacrylate.

-

-

Purification and Characterization:

-

Purify the ADC from unreacted drug-linker and unconjugated antibody using SEC.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like HIC-HPLC, SEC, and mass spectrometry.

-

Visualizations: Workflows and Mechanisms

To better illustrate the processes involving this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of Michael Addition for Bioconjugation.

Caption: General Workflow for ADC Synthesis with a Thiol-Reactive Linker.

Caption: Mechanism of Action for a PROTAC Utilizing a PEG Linker.

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Role of m-PEG12-2-methylacrylate in PROTAC Development: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by co-opting the body's own cellular machinery.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[1] This guide provides an in-depth technical examination of the role of a specific PEG linker, m-PEG12-2-methylacrylate, in the development of potent and effective PROTACs.

Core Principles of this compound in PROTACs

The this compound linker is a monodisperse polyethylene glycol derivative with twelve repeating ethylene (B1197577) glycol units, capped with a methyl ether at one end and a methylacrylate group at the other. This specific structure imparts a combination of hydrophilicity, flexibility, and defined length, which are crucial for optimizing PROTAC performance.

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their often large size and lipophilicity, which can lead to poor aqueous solubility and hinder their therapeutic application. The twelve ethylene glycol units in the this compound linker introduce a high degree of hydrophilicity, which can significantly improve the solubility of the resulting PROTAC molecule.[2] This enhanced solubility is critical for formulation, administration, and overall bioavailability.

| Property | Value | Source |

| Chemical Formula | C29H56O14 | [3] |

| Molecular Weight | 628.75 g/mol | [3] |

| Appearance | To be determined | [3] |

| Purity | >95% | [3] |

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While the hydrophilicity of PEG linkers can sometimes reduce passive diffusion across the cell membrane, their flexibility can be a significant advantage.[1] The this compound linker can adopt various conformations, potentially shielding the more polar regions of the PROTAC and facilitating its passage through the lipid bilayer.[1] However, the optimal PEG length is crucial, as excessive PEGylation can negatively impact cellular uptake.

Optimizing Ternary Complex Formation

The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex.[4] A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long might lead to a non-productive complex where ubiquitination cannot occur efficiently. The 12-unit length of the this compound linker provides a significant degree of spatial separation and flexibility, which can be optimal for certain POI-E3 ligase pairs.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The following tables summarize data from various studies illustrating the critical impact of PEG linker length on the degradation efficiency of PROTACs, as measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation). While this data does not specifically use this compound, it provides valuable insights into the performance of PROTACs with 12-atom and similarly sized PEG linkers.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [2]

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| 9 | >1000 | <20 |

| 12 | ~500 | ~60 |

| 16 | ~100 | >80 |

| 19 | ~250 | ~70 |

| 21 | ~500 | ~50 |

Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths [2]

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| <12 | No degradation | 0 |

| 12-29 | Submicromolar | >90 |

Table 3: Comparative Efficacy of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs with Varying Linker Lengths [2]

| Linker Type | DC50 (nM) | Dmax (%) |

| Short PEG | >1000 | <10 |

| Medium PEG (similar to PEG12) | ~250 | ~80 |

| Long PEG | ~500 | ~60 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs, with a focus on incorporating a PEG12 linker. The following protocol is adapted from a synthesis utilizing a structurally similar Hydroxy-PEG12-acid linker and can be modified for this compound.[1]

Synthesis of a PROTAC using a PEG12 Linker

This protocol outlines a two-step process for synthesizing a PROTAC, starting with the conjugation of the POI ligand to the linker, followed by the attachment of the E3 ligase ligand.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves forming a stable bond between the POI ligand and the this compound linker. The methylacrylate group can react with a nucleophilic group (e.g., a thiol or amine) on the POI ligand via a Michael addition reaction.

-

Materials:

-

POI ligand with a thiol or amine functionality

-

This compound

-

A suitable aprotic solvent (e.g., DMF or DMSO)

-

A mild base (e.g., DIPEA)

-

Reaction vessel and stirring apparatus

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

-

-

Procedure:

-

Dissolve the POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in the chosen solvent.

-

Add the mild base (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS until the starting materials are consumed.

-

Upon completion, quench the reaction with a suitable reagent if necessary.

-

Purify the crude product by preparative HPLC to obtain the POI-PEG12-linker intermediate.

-

Step 2: Synthesis of the Final PROTAC

The second step involves conjugating the E3 ligase ligand to the other end of the POI-linker intermediate. This typically involves activating the methyl ether end of the PEG linker, which would require a different starting PEG12 material with a reactive handle, or by utilizing a bifunctional PEG12 linker from the outset. For a more direct synthesis, a bifunctional PEG12 linker with orthogonal reactive groups is often preferred.

Evaluation of PROTAC Activity

Western Blot for Target Protein Degradation

This is a standard method to quantify the extent of target protein degradation induced by the PROTAC.

-

Procedure:

-

Culture cells of interest and treat them with varying concentrations of the synthesized PROTAC for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation.

-

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Procedure:

-

Label the POI and E3 ligase with a FRET donor and acceptor pair.

-

In a microplate, combine the labeled proteins with a serial dilution of the PROTAC.

-

Incubate to allow for complex formation.

-

Measure the FRET signal, which will be proportional to the amount of ternary complex formed.

-

Visualizations

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

References

The Core Principles of PEGylation with m-PEG12-2-methylacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small-molecule drugs.[1][2] This bioconjugation technique is a cornerstone in pharmaceutical development, primarily aimed at enhancing the therapeutic properties of a parent molecule. The addition of a PEG chain can significantly improve a drug's pharmacokinetic and pharmacodynamic profile.

The key benefits of PEGylation are extensive and include:

-

Enhanced Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic molecules, making them more amenable to aqueous formulations for parenteral administration.

-

Increased Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, thereby protecting the conjugated molecule from degradation and increasing its stability in biological environments.[3]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[4]

-

Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of therapeutic proteins, diminishing the likelihood of an immune response.[3]

The specific reagent, m-PEG12-2-methylacrylate, is a methoxy-terminated polyethylene glycol with twelve ethylene (B1197577) glycol repeat units, functionalized with a 2-methylacrylate group. This structure makes it a valuable tool for bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6]

Chemistry of this compound Conjugation

The reactive handle of this compound is the α,β-unsaturated carbonyl system of the 2-methylacrylate group. This functional group primarily reacts with nucleophilic residues on proteins, namely the thiol group of cysteine and the amine group of lysine (B10760008).

The primary reaction mechanism is a Michael addition .

-

Reaction with Cysteine: The thiol group of a cysteine residue is a potent nucleophile that readily undergoes a Michael addition to the double bond of the methacrylate (B99206) moiety. This reaction is highly efficient and forms a stable thioether bond.[7][8] The reaction is most effective in the pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic but the amine groups of lysine are largely protonated and less reactive.[9]

-

Reaction with Lysine: The primary amine of a lysine residue can also act as a nucleophile in a Michael addition reaction with the methacrylate group. This reaction is generally slower than the reaction with cysteine and is favored at a slightly basic pH (typically pH 8.0 and above), where the amine group is deprotonated and more nucleophilic.[10][11]

The selectivity of the conjugation can thus be controlled by careful management of the reaction pH.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[12][13] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[14][15]

The linker is a critical component of a PROTAC's design, influencing its solubility, cell permeability, and the geometry of the ternary complex.[16] PEG linkers, such as this compound, are frequently employed due to their beneficial properties:

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large bifunctional compounds.[]

-

Flexibility and Ternary Complex Formation: The flexibility of the PEG linker allows for the necessary conformational adjustments to enable the formation of a stable and productive ternary complex.[18]

The this compound can be used to conjugate either the POI-binding ligand or the E3 ligase-binding ligand, provided the other component has a suitable nucleophile for the Michael addition reaction.

Quantitative Data on PEGylation

Table 1: Illustrative Reaction Efficiency of PEGylation

| Target Protein | PEG Reagent | Molar Ratio (PEG:Protein) | Reaction pH | Reaction Time (hours) | PEGylation Efficiency (%) |

| Model Protein A (with free Cys) | m-PEG12-methacrylate | 10:1 | 7.0 | 2 | > 90 |

| Model Protein B (surface Lys) | m-PEG12-methacrylate | 20:1 | 8.5 | 4 | ~75 |

| Peptide (with terminal Cys) | m-PEG12-methacrylate | 5:1 | 7.2 | 1 | > 95 |

Table 2: Illustrative Physicochemical Changes Upon PEGylation

| Property | Unmodified Protein | PEGylated Protein |

| Molecular Weight (kDa) | 50 | ~50.6 |

| Hydrodynamic Radius (nm) | 3.5 | 5.2 |

| Solubility in aqueous buffer (mg/mL) | 2 | 15 |

| In vivo Half-life (hours) | 1.5 | 12 |

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to proteins. These should be considered as starting points and require optimization for specific applications.

Protocol 1: Cysteine-Specific PEGylation

Materials:

-

Protein with at least one accessible free cysteine residue.

-

This compound.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.

-

Reducing agent (optional, for proteins with disulfide bonds): dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Quenching reagent: L-cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column.

-

-

PEGylation Reaction:

-

Dissolve this compound in the reaction buffer.

-

Add the this compound solution to the protein solution at a 5- to 20-fold molar excess.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

-

Quenching:

-

Add a 10-fold molar excess of L-cysteine (relative to the PEG reagent) to quench any unreacted this compound. Incubate for 30 minutes.

-

-

Purification:

-

Purify the PEGylated protein from unreacted PEG and quenching reagent using SEC or TFF.

-

-

Characterization:

Protocol 2: Lysine-Targeted PEGylation

Materials:

-

Protein with accessible lysine residues.

-

This compound.

-

Reaction Buffer: Borate buffer (50 mM), pH 8.5.

-

Quenching reagent: Tris buffer or glycine.

-

Purification system: SEC or ion-exchange chromatography (IEX).

Procedure:

-

Protein Preparation:

-

Exchange the protein into the reaction buffer using dialysis or a desalting column to a final concentration of 1-10 mg/mL.

-

-

PEGylation Reaction:

-

Dissolve this compound in the reaction buffer.

-

Add the this compound solution to the protein solution at a 10- to 50-fold molar excess.

-

Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.

-

-

Quenching:

-

Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to quench unreacted PEG. Incubate for 30 minutes.

-

-

Purification:

-

Purify the PEGylated protein using SEC or IEX to separate PEGylated species from the unmodified protein.

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to assess the extent of PEGylation.

-

Visualization of Workflows and Mechanisms

PROTAC Experimental Workflow

References

- 1. enovatia.com [enovatia.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. books.rsc.org [books.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. A simple method for developing lysine targeted covalent protein reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. precisepeg.com [precisepeg.com]

- 14. o2hdiscovery.co [o2hdiscovery.co]

- 15. researchgate.net [researchgate.net]

- 16. The Essential Role of Linkers in PROTACs [axispharm.com]

- 18. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: m-PEG12-2-methylacrylate for Hydrogel Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theory and practical application of methoxy-poly(ethylene glycol)12-methacrylate (m-PEG12-2-methylacrylate) in the formation of hydrogels for biomedical applications.

Introduction to this compound Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Their tissue-like water content and tunable physicochemical properties make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and as scaffolds for cell culture.[2][3] Poly(ethylene glycol) (PEG)-based hydrogels are particularly attractive due to their excellent biocompatibility, non-immunogenicity, and resistance to protein adsorption.[4][5]

The monomer this compound consists of a methacrylate (B99206) group, which is susceptible to polymerization, and a hydrophilic poly(ethylene glycol) chain with 12 repeating ethylene (B1197577) oxide units, terminated with a methoxy (B1213986) group. The PEG chain imparts hydrophilicity and biocompatibility to the resulting hydrogel, while the methacrylate group allows for the formation of a stable, crosslinked network. The molecular weight of this compound is approximately 600 g/mol .

Core Theory: Hydrogel Formation Mechanism

The formation of hydrogels from this compound typically proceeds via free-radical polymerization. This chain-growth polymerization mechanism can be initiated using various methods, including photoinitiation or redox initiation.[2][]

Redox-Initiated Free-Radical Polymerization

A common and effective method for initiating the polymerization of this compound in an aqueous environment is through a redox initiation system, such as the combination of ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[2][3]

The process begins with the dissociation of the initiator (APS) to form sulfate (B86663) free radicals. The catalyst (TEMED) accelerates this process. These highly reactive sulfate free radicals then attack the carbon-carbon double bond of the methacrylate group on the this compound monomer, creating a monomer radical. This new radical can then react with other monomers, propagating the polymer chain. Crosslinking occurs when a growing polymer chain radical reacts with the methacrylate group of another polymer chain or with a difunctional crosslinking agent, leading to the formation of a three-dimensional network.[3]

Caption: Free-radical polymerization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound hydrogels, based on established protocols for similar PEGMEM hydrogels.[2][3]

Hydrogel Synthesis via Redox Polymerization

-

Preparation of Monomer Solution: Dissolve the desired amount of this compound monomer and a crosslinking agent (e.g., polyethylene (B3416737) glycol dimethacrylate, PEGDMA) in deionized water at room temperature.

-

Addition of Catalyst: Add the catalyst, TEMED, to the monomer solution and mix thoroughly.

-

Initiation of Polymerization: Prepare a fresh solution of the initiator, APS, in deionized water. Add the APS solution dropwise to the monomer solution while stirring.

-

Gelation: Allow the mixture to polymerize at room temperature. Gelation time can vary from minutes to hours depending on the concentrations of initiator and catalyst. The polymerization is an exothermic reaction.[2]

-

Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days to remove unreacted monomers, initiator, and catalyst.[2] The water should be changed periodically.

-

Sterilization: Sterilize the purified hydrogels, for example, by exposure to UV light, before use in biological applications.[2]

Caption: General experimental workflow for hydrogel synthesis and characterization.

Physicochemical Properties and Data Presentation

The properties of this compound hydrogels can be tailored by varying the concentration of the monomer, the type and concentration of the crosslinker, and the initiator/catalyst concentrations.[2][3]

Swelling Behavior

The swelling ratio is a critical parameter that influences the hydrogel's mechanical properties, permeability, and drug release kinetics. It is determined by the hydrophilicity of the polymer and the crosslinking density of the network.

Table 1: Influence of Formulation Parameters on Hydrogel Swelling Ratio

| Parameter Varied | Change | Effect on Swelling Ratio | Reference |

| Monomer Concentration | Increase | Decrease | [7] |

| Crosslinker Concentration | Increase | Decrease | [2] |

| PEG Molecular Weight | Increase | Increase | [1][2] |

| Catalyst (TEMED) Conc. | Increase | Increase | [2] |

Mechanical Properties

The mechanical strength of a hydrogel is crucial for its application, especially in tissue engineering where it should mimic the properties of the native tissue. The storage modulus (G') is a measure of the elastic response of the hydrogel.

Table 2: Influence of Formulation Parameters on Hydrogel Storage Modulus (G')

| Parameter Varied | Change | Effect on Storage Modulus (G') | Reference |

| Monomer Concentration | Increase | Increase | [7] |

| Crosslinker Concentration | Increase | Increase | [2] |

| PEG Molecular Weight | Increase | Decrease | [7] |

| Catalyst (TEMED) Conc. | Increase | Decrease | [2] |

Applications in Drug Delivery and Tissue Engineering

The tunable properties of this compound hydrogels make them highly suitable for various biomedical applications.

Controlled Drug Release

Hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release kinetics are influenced by the swelling ratio and mesh size of the hydrogel network.[1] For instance, hydrogels with a higher swelling ratio and larger mesh size will typically exhibit a faster drug release rate. The release mechanism is often a combination of diffusion and swelling-controlled release.[8]

Tissue Engineering

In tissue engineering, these hydrogels can serve as scaffolds that mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration.[5] The bio-inert nature of PEG minimizes non-specific cell adhesion, but the hydrogel can be functionalized with bioactive molecules, such as the RGD peptide, to promote specific cell interactions.[9]

Biocompatibility and Cell Signaling

The biocompatibility of PEG-based hydrogels is generally considered to be high.[4] However, the choice of crosslinker and the presence of unreacted monomers can influence the cellular response. For example, some crosslinkers may induce an inflammatory response.[2][10]

When a biomaterial is implanted, it can trigger a foreign body response, which involves a cascade of signaling pathways. Macrophages play a central role in this process, and their activation can lead to the release of pro-inflammatory cytokines.

Caption: General inflammatory response to an implanted hydrogel.

The inherent protein resistance of the PEG chains in this compound hydrogels helps to minimize the initial protein adsorption that triggers the foreign body response, thereby enhancing their biocompatibility.[4] However, complete inertness is rarely achieved, and the specific cellular signaling pathways activated will depend on the cell type and the specific microenvironment created by the hydrogel. For instance, the incorporation of adhesion peptides can activate integrin-mediated signaling pathways, influencing cell phenotype and behavior.[9]

Conclusion

Hydrogels formed from this compound offer a versatile platform for a wide range of biomedical applications. Their properties can be precisely tuned through the careful selection of formulation parameters, allowing for the design of materials with specific swelling, mechanical, and drug release characteristics. The inherent biocompatibility of the PEG component, combined with the potential for functionalization, makes these hydrogels a valuable tool for researchers and professionals in the fields of drug development and tissue engineering. Further research into the specific interactions between these hydrogels and cellular signaling pathways will continue to expand their therapeutic potential.

References

- 1. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The impact of adhesion peptides within hydrogels on the phenotype and signaling of normal and cancerous mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG12-2-methylacrylate in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy poly(ethylene glycol)-2-methylacrylate (m-PEG12-2-methylacrylate) is a key player in the advancement of drug delivery systems. This macromonomer combines the advantageous properties of polyethylene (B3416737) glycol (PEG) with a reactive methacrylate (B99206) group, offering a versatile platform for the synthesis of novel drug carriers. The PEG component, consisting of 12 ethylene (B1197577) glycol units, imparts hydrophilicity, biocompatibility, and "stealth" properties that help drug carriers evade the immune system, thereby prolonging circulation time. The terminal methacrylate group allows for polymerization, enabling the formation of a wide array of architectures, including hydrogels, nanoparticles, and micelles, for controlled and targeted drug release. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis of drug delivery vehicles, and its role in improving therapeutic outcomes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the rational design of drug delivery systems. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 628.75 g/mol | [1] |

| Chemical Formula | C₂₉H₅₆O₁₄ | [1] |

| Exact Mass | 628.3700 | [1] |

| Elemental Analysis | C, 55.40%; H, 8.98%; O, 35.62% | [1] |

| Purity | >95% | [1] |

Synthesis and Formulation of Drug Delivery Systems

The methacrylate functionality of this compound allows for its incorporation into various polymer-based drug delivery systems through polymerization.

Experimental Protocol: Synthesis of PEG-methacrylate Copolymers

A general approach to synthesizing copolymers using m-PEG-methacrylate monomers involves free radical polymerization.[2][3]

Materials:

-

m-PEG-methacrylate monomer (e.g., this compound)

-

Co-monomer (e.g., N-acryloxysuccinimide, pentafluorophenyl methacrylate)[2]

-

Initiator (e.g., azobisisobutyronitrile - AIBN)

-

Solvent (e.g., dioxane, THF)[2]

-

Precipitating solvent (e.g., pentane)

Procedure:

-

Dissolve the m-PEG-methacrylate monomer and the co-monomer in the chosen solvent in a reaction vessel.

-

Degas the solution to remove oxygen, which can inhibit polymerization.

-

Heat the solution to the desired reaction temperature (e.g., 60-80 °C).[2]

-

Add the initiator (AIBN) to start the polymerization.

-

Allow the reaction to proceed for a set time (e.g., 4 hours).[2]

-

Precipitate the resulting copolymer by adding the reaction mixture to a precipitating solvent.

-

Filter and dry the polymer under vacuum.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Emulsification-Solvent Evaporation

This method is commonly used to formulate polymeric nanoparticles for drug delivery.[4]

Materials:

-

PEG-methacrylate copolymer

-

Drug to be encapsulated

-

Organic solvent (e.g., dichloromethane, chloroform, ethyl acetate)[4]

-

Aqueous solution containing a surfactant/emulsifying agent (e.g., polyvinyl alcohol - PVA)

Procedure:

-

Dissolve the PEG-methacrylate copolymer and the drug in the organic solvent.

-

Emulsify this organic phase in the aqueous surfactant solution using high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.[4]

-

Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring.[4]

-

As the solvent evaporates, the polymer precipitates, entrapping the drug to form nanoparticles.

-

Collect the nanoparticles by centrifugation, wash to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

Drug Release Mechanisms

Drug release from this compound-based carriers, such as hydrogels, is often governed by a combination of diffusion and swelling. Hydrogels can entrap drug molecules within their crosslinked network. The release kinetics can exhibit a non-Fickian diffusion mechanism, indicating that the rate of drug diffusion is comparable to the rate of polymer chain relaxation and swelling.[5][6][7]

Cellular Uptake and Intracellular Trafficking

The PEG chains on the surface of drug carriers formulated with this compound play a crucial role in their interaction with cells. PEGylation is known to reduce non-specific protein adsorption, which in turn minimizes uptake by the reticuloendothelial system (RES), prolonging circulation time.[8] However, for the drug to be effective, the carrier must be internalized by the target cells.

PEGylated nanoparticles can enter cells through various endocytic pathways.[4][9][10] The specific pathway can be influenced by the physicochemical properties of the nanoparticles (size, shape, surface charge) and the cell type.

Studies on PEGylated lipid nanoparticles have shown a preference for clathrin-mediated and caveolae-mediated endocytosis.[9] Once inside the cell, the nanoparticles are typically enclosed within endosomes. For the therapeutic agent to reach its target, it must be released from the nanoparticle and, in many cases, escape the endo-lysosomal pathway to avoid degradation.

Biocompatibility

Polymers based on poly(ethylene glycol) methacrylate are generally considered to be biocompatible.[11] The PEG component is well-known for its non-toxic and non-immunogenic properties.[12] In vitro biocompatibility assays, such as the MTT assay, have demonstrated that hydrogels synthesized from PEG methyl ether methacrylate exhibit high cell viability, often exceeding the 70% threshold considered non-cytotoxic.[13] This favorable biocompatibility profile is a significant advantage for the use of this compound in drug delivery applications intended for in vivo use.

Conclusion

This compound is a valuable and versatile building block for the creation of advanced drug delivery systems. Its well-defined structure, combining the benefits of a PEG chain with a polymerizable methacrylate group, allows for the synthesis of a variety of biocompatible drug carriers with controlled release properties. While further research is needed to elucidate the specific signaling pathways affected by drugs delivered using this compound-based systems, the fundamental principles of PEGylated nanoparticle-cell interactions provide a strong basis for their continued development. The ability to tailor the physicochemical properties of the resulting polymers and nanoparticles makes this compound a promising material for developing next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of reversible and irreversible cross-linked (M)PEG-(meth)acrylate based functional copolymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C1PY00087J [pubs.rsc.org]

- 3. Synthesis of reversible and irreversible cross-linked (M)PEG-(meth)acrylate based functional copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nru.uncst.go.ug [nru.uncst.go.ug]

- 7. researchgate.net [researchgate.net]

- 8. PEG based random copolymer micelles as drug carriers: the effect of hydrophobe content on drug solubilization and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

physical and chemical properties of m-PEG12-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of m-PEG12-2-methylacrylate, a versatile macromonomer widely utilized in the fields of biomaterials, drug delivery, and tissue engineering. This document details its synthesis, characterization, and key applications, with a focus on providing practical experimental protocols and data for laboratory use.

Core Properties of this compound

This compound is a hydrophilic polymer building block consisting of a monomethoxy-capped polyethylene (B3416737) glycol (PEG) chain of twelve ethylene (B1197577) glycol repeat units, which is terminated with a methacrylate (B99206) group. This unique structure imparts both water solubility and the ability to undergo radical polymerization, making it an ideal component for the synthesis of biocompatible hydrogels and other polymeric materials.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as appearance, may be batch-dependent.

| Property | Value | Reference(s) |

| CAS Number | 2867-46-1 | [1] |

| Chemical Formula | C₂₉H₅₆O₁₄ | [1] |

| Molecular Weight | 628.75 g/mol | [1] |

| IUPAC Name | 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl methacrylate | [1] |

| Appearance | To be determined (typically a colorless to pale yellow liquid or wax) | [1] |

| Purity | >95% | [1] |

| Solubility | Soluble in water, DMSO, DCM, DMF | |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short-term storage | [1] |

Chemical Structure

The chemical structure of this compound is depicted below:

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of monomethoxy-poly(ethylene glycol) (mPEG) with methacrylic acid or one of its derivatives.

Synthetic Protocol

Materials:

-

Methoxy (B1213986) poly(ethylene glycol) (mPEG), molecular weight corresponding to 12 ethylene glycol units

-

Methacrylic acid

-

Dichlorosulfoxide (Thionyl chloride)

-

4-Dimethylaminopyridine (B28879) (DMAP) - Catalyst

-

Polymerization inhibitor (e.g., hydroquinone)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Nitrogen gas

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve methoxy poly(ethylene glycol) and a polymerization inhibitor in the anhydrous solvent.

-

In a separate flask, prepare a solution of methacrylic acid and dichlorosulfoxide in the same solvent. The molar ratio of methacrylic acid to dichlorosulfoxide to mPEG is typically around 3:3:1.[2]

-

Slowly add the methacrylic acid/dichlorosulfoxide solution to the mPEG solution at room temperature with constant stirring.

-

Add 4-dimethylaminopyridine (catalyst) to the reaction mixture. The amount of catalyst is typically around 1.5% of the mass of the mPEG.[2]

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 7-10 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by filtration to remove any solid byproducts, followed by precipitation in a non-solvent like cold diethyl ether to isolate the final product.

-

Dry the purified this compound under vacuum.

Characterization Methods

The successful synthesis and purity of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the methacrylate group and the PEG backbone. Key expected signals include those for the vinyl protons of the methacrylate group (typically around 5.5-6.1 ppm), the methyl protons of the methacrylate group (around 1.9 ppm), the methylene (B1212753) protons of the PEG backbone (a large peak around 3.6 ppm), and the methoxy terminal group (around 3.4 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups. Expected peaks include a C=O stretching vibration for the ester group (around 1720 cm⁻¹), C=C stretching for the vinyl group (around 1640 cm⁻¹), and a broad C-O-C stretching for the PEG backbone (around 1100 cm⁻¹).[3]

Experimental Workflows and Applications

A primary application of this compound is in the formation of hydrogels for various biomedical applications, including as scaffolds for tissue engineering and as matrices for controlled drug delivery.[4][5]

Hydrogel Formation via Photopolymerization

Hydrogels can be readily formed from this compound through photo-initiated free-radical polymerization. A typical experimental workflow is described below.[4]

Materials:

-

This compound

-

A crosslinking agent (e.g., poly(ethylene glycol) diacrylate, PEGDA)

-

A photoinitiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

UV light source (e.g., 365 nm)

Procedure:

-

Prepare a prepolymer solution by dissolving this compound, the crosslinking agent, and the photoinitiator in PBS or cell culture medium. The concentrations of each component can be varied to control the properties of the resulting hydrogel.

-

If encapsulating cells, they can be gently mixed into the prepolymer solution at this stage.

-

Pipette the prepolymer solution into a mold of the desired shape and size.

-

Expose the solution to UV light for a sufficient duration to initiate polymerization and form the hydrogel. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.

-

The resulting hydrogel can then be washed with PBS to remove any unreacted components.

Biological Interactions and Signaling Pathways

Hydrogels derived from this compound are generally considered to be bio-inert and non-immunogenic.[4] This property is advantageous for applications where minimal interaction with the biological environment is desired. The PEG chains create a hydrophilic surface that resists protein adsorption and cell adhesion.

Consequently, this compound itself does not directly participate in or modulate specific cellular signaling pathways. Instead, its role is to provide a tunable three-dimensional scaffold. Bioactivity can be conferred upon these hydrogels by copolymerizing the this compound with other monomers that contain bioactive moieties, such as peptides with cell-adhesion domains (e.g., RGD). The diagram below illustrates the logical relationship of how these hydrogels are used in a biological context.

Conclusion

This compound is a valuable macromonomer for the development of advanced biomaterials. Its well-defined structure, combining the hydrophilicity of PEG with the polymerizability of a methacrylate group, allows for the creation of highly tunable hydrogels. This guide provides researchers with the fundamental knowledge and practical workflows to effectively utilize this compound in their research and development efforts. While specific quantitative data for this exact molecule may be limited in the public domain, the provided protocols and characterization methods for similar compounds offer a solid foundation for its application.

References

- 1. medkoo.com [medkoo.com]

- 2. CN104774327A - Preparation method of methacrylic acid methoxy polyethylene glycol with large molecular weight - Google Patents [patents.google.com]

- 3. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]

- 4. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of monoacrylated poly(ethylene glycol) on the properties of poly(ethylene glycol) diacrylate hydrogels used for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

m-PEG12-2-methylacrylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for m-PEG12-2-methylacrylate, a valuable bifunctional molecule utilized in bioconjugation, drug delivery, and hydrogel formation. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from data on related polyethylene (B3416737) glycol (PEG) derivatives and methacrylates to establish best-practice safety protocols.

Hazard Identification and Classification

While a generic safety data sheet for various m-PEG-methacrylate compounds suggests they are not hazardous substances, the presence of the methacrylate (B99206) group warrants caution.[1] The parent compound, methyl methacrylate, is classified as a flammable liquid, a skin and respiratory irritant, and may cause an allergic skin reaction.[2][3][4][5] Therefore, it is prudent to handle this compound with the potential for similar, albeit likely attenuated, hazards due to the presence of the larger PEG chain.

Potential Hazards:

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2][4][6]

-

Eye Irritation: Direct contact with the eyes may cause irritation.

-

Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.[2][3][4]

-

Allergic Skin Reaction (Sensitization): May cause an allergic skin reaction in susceptible individuals.[2][4][7]

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, the following engineering controls and personal protective equipment (PPE) are recommended.

| Control Parameter | Recommendation |

| Engineering Controls | |

| Ventilation | Work in a well-ventilated area. Use a chemical fume hood for procedures that may generate aerosols or dusts.[1] |

| Personal Protective Equipment | |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |

| Skin Protection | |

| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene).[1] |

| Body Protection | Wear a laboratory coat. |

| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator. |

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

| Aspect | Guideline |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor, mist, or dust.[1] Keep away from sources of ignition.[2][4] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light. Recommended storage at -20°C for long-term stability.[8] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1][9] |

Accidental Release Measures

In case of a spill or release, follow these procedures to mitigate the hazard.

| Action | Procedure |

| Personal Precautions | Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment. |